4-(Phenylthio)benzaldehyde

Catalog No.
S703641
CAS No.
1208-88-4
M.F
C13H10OS
M. Wt
214.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylthio)benzaldehyde

CAS Number

1208-88-4

Product Name

4-(Phenylthio)benzaldehyde

IUPAC Name

4-phenylsulfanylbenzaldehyde

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

InChI

InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H

InChI Key

VDNBWBPUFMZCEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O
  • Intermediate in Organic Synthesis

    The presence of the aldehyde group (CHO) suggests 4-(Phenylthio)benzaldehyde could be a useful intermediate for the synthesis of more complex organic molecules. Aldehydes are known for their reactivity and can undergo various reactions like condensations and oxidations to form new carbon-carbon bonds or carboxylic acid groups .

  • Exploration in Medicinal Chemistry

    The combination of an aromatic ring system (phenylthio) and an aldehyde group could be of interest for medicinal chemists. Aromatic rings are often found in bioactive molecules, and the aldehyde functionality can participate in reactions to create new functionalities relevant for drug development . However, there's no current research documented on 4-(Phenylthio)benzaldehyde itself for medicinal applications.

  • Material Science Studies

    The presence of both aromatic and polar functional groups (aldehyde) suggests potential for 4-(Phenylthio)benzaldehyde to participate in self-assembly processes or incorporation into polymers. More research would be needed to determine its suitability for these applications.

4-(Phenylthio)benzaldehyde is an organic compound with the molecular formula C13H10OSC_{13}H_{10}OS and a molecular weight of 214.28 g/mol. It features a benzaldehyde group (–CHO) attached to a phenylthio group (–SPh), making it a member of the thioether family. The compound is characterized by its aromatic nature and the presence of sulfur, which can influence its reactivity and biological properties. Its structural formula can be represented as follows:

text
O ||C6H5-S-C6H4

This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of aldehydes and thioethers. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with hydrazines to yield hydrazones.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid under suitable conditions.
  • Reduction: Conversely, it can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Several methods exist for synthesizing 4-(Phenylthio)benzaldehyde:

  • Thiation of Benzaldehyde: Benzaldehyde can be reacted with phenylthiol in the presence of a suitable catalyst, such as Lewis acids or bases, facilitating the substitution reaction.
  • Electrophilic Aromatic Substitution: Starting from a substituted benzene, electrophilic aromatic substitution can introduce the thio group followed by oxidation to form the aldehyde.
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts can enhance yields when reacting phenols with halobenzenes under basic conditions .

4-(Phenylthio)benzaldehyde finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties allow for potential use in developing new materials with specific electronic or optical characteristics.
  • Research: The compound is utilized in studies investigating enzyme inhibition and other biological mechanisms.

Interaction studies involving 4-(Phenylthio)benzaldehyde often focus on its binding affinity with biological targets. For example, research on similar compounds has demonstrated interactions with cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding these interactions helps in predicting the pharmacokinetics and toxicity profiles of related compounds.

Several compounds share structural or functional similarities with 4-(Phenylthio)benzaldehyde. A comparison highlights its uniqueness:

Compound NameStructure TypeKey Features
4-(Methoxy)benzaldehydeAromatic aldehydeContains a methoxy group enhancing solubility
4-(Chlorobenzene)thioetherThioetherContains chlorine; potential for electrophilic substitution
2-(Phenylthio)benzaldehydeSimilar thioetherDifferent position of thio group; may exhibit different reactivity
4-(Nitrophenyl)benzaldehydeNitro-substitutedExhibits strong electron-withdrawing effects

The presence of the phenylthio group in 4-(Phenylthio)benzaldehyde distinguishes it from other benzaldehydes by potentially influencing both its chemical reactivity and biological activity.

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for synthesizing 4-(phenylthio)benzaldehyde. This method typically involves activating an electron-deficient aromatic ring (e.g., 4-chlorobenzaldehyde) to facilitate thiophenol substitution.

Key Reaction Conditions:

  • Electrophilic Substrates: 4-Chlorobenzaldehyde or 4-fluorobenzaldehyde are commonly used due to their activated leaving groups.
  • Nucleophiles: Thiophenol or its deprotonated form (thiolate) serves as the sulfur source.
  • Catalysts/Bases: Anhydrous K2CO3, Cs2CO3, or Lewis acids like ZnCl2 enhance reactivity by stabilizing intermediates.
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) or ionic liquids (e.g., [bmim]Br) improve reaction efficiency.

Mechanistic Insights:
The SNAr proceeds via a two-step addition-elimination mechanism. Electron-withdrawing groups (e.g., aldehyde) on the aromatic ring stabilize the Meisenheimer intermediate, accelerating the substitution. For example, 4-chlorobenzaldehyde reacts with thiophenol in DMF at 120°C for 6 hours, yielding 4-(phenylthio)benzaldehyde in 85% yield.

Optimization Strategies:

  • Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 15 minutes at 150 W).
  • Solvent-Free Conditions: Eliminates solvent separation steps, achieving 90% yield with K2CO3 and thiophenol under neat conditions.

Transition Metal-Catalyzed C–S Bond Formation Strategies

Transition metal catalysis enables efficient C–S bond formation under milder conditions, particularly for less-reactive substrates.

Catalytic Systems:

CatalystSubstrateConditionsYieldReference
Pd/ZnIn2S4Aryl halidesVisible light, 80°C, 12 h78–92%
CuI/1,10-phenanthroline4-BromobenzaldehydeDMF, 100°C, 24 h68%
FeCl34-ChlorobenzaldehydeCH3CN, 60°C, 6 h75%

Mechanistic Pathways:

  • Pd-Catalyzed Cross-Coupling: Involves oxidative addition of aryl halides to Pd(0), followed by thiol coordination and reductive elimination.
  • Copper-Mediated Reactions: Utilize single-electron transfer (SET) mechanisms to generate aryl radicals, which couple with thiols.

Advantages:

  • Broad functional group tolerance (e.g., nitro, cyano groups).
  • Enables late-stage functionalization of complex molecules.

Microwave-Assisted and Solvent-Free Synthesis Protocols

Modern techniques prioritize sustainability and efficiency by minimizing energy and solvent use.

Microwave-Assisted Synthesis:

  • Conditions: 150–200 W irradiation, 10–30 minutes.
  • Examples:
    • Snail shell as a natural catalyst in ethanol yields 94% product in 20 minutes.
    • TBAF-catalyzed reactions in CH3CN achieve 99% conversion within 10 minutes.

Solvent-Free Approaches:

  • Key Systems:
    • Mechanochemical grinding of 4-chlorobenzaldehyde and thiophenol with K2CO3 yields 88% product.
    • Ionic liquids (e.g., [bmim]Br) act as both solvent and catalyst, enabling 92% yield at 100°C.

Benefits:

  • Reduced waste generation.
  • Enhanced reaction rates due to localized superheating.

Asymmetric Synthesis Routes for Chiral Derivatives

Asymmetric synthesis of 4-(phenylthio)benzaldehyde derivatives leverages chiral catalysts to access enantiomerically enriched products.

Strategies:

  • Organocatalysis:
    • (R)-Diphenylprolinol trimethylsilyl ether facilitates enantioselective aldol cyclization, yielding tetrasubstituted dihydropyrroles with >20:1 d.r. and 98% ee.
  • Metal-Catalyzed Dynamic Kinetic Resolution:
    • Pd(II) complexes with MPAAn ligands achieve β-desymmetrization of aryl thioethers, delivering 97% ee.

Substrate Design:

  • Prochiral substrates (e.g., 3-pentyl sulfides) undergo enantioselective C–H activation to form α-chiral centers.

Applications:

  • Chiral thioethers serve as intermediates in pharmaceuticals (e.g., thrombin inhibitors).

Tables:
Table 1. Comparison of Synthetic Methods for 4-(Phenylthio)benzaldehyde

MethodConditionsYieldTimeKey Advantage
Traditional SNArDMF, 120°C, 6 h85%6 hHigh scalability
Pd/ZnIn2S4Visible light, 80°C92%12 hMild conditions
Microwave-Assisted150 W, neat, 15 min94%15 minRapid synthesis
Asymmetric OrganocatalysisCH2Cl2, −20°C90%24 hHigh enantioselectivity

Palladium-Mediated Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions represent one of the most significant methodologies for carbon-sulfur bond formation in compounds like 4-(Phenylthio)benzaldehyde [9] [15]. The palladium-mediated pathways typically proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [9].

The oxidative addition step involves the insertion of palladium(0) into aryl halide bonds, forming palladium(II) complexes with bond lengths typically ranging from 2.0 to 2.4 Angstroms [14] [16]. Research has demonstrated that palladium complexes containing thioether ligands exhibit excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions, with turnover numbers reaching up to 1.36 × 10⁵ [14].

Reaction ParameterTypical RangeOptimal Conditions
Temperature80-150°C100-120°C
Palladium Loading0.1-5 mol%1-2 mol%
Reaction Time2-24 hours4-8 hours
Yield60-95%75-90%

The mechanistic pathway for carbon-sulfur bond formation through palladium catalysis involves the formation of palladium-sulfur intermediates with bond lengths of approximately 2.28-2.43 Angstroms [16] [27]. These intermediates undergo subsequent transformations leading to the desired thioether products through reductive elimination processes [27].

Site-selective carbon-sulfur bond formation has been achieved using palladium(I) catalysts, which demonstrate superior selectivity compared to traditional palladium(0) systems [13]. The palladium(I) catalysis concept circumvents challenges associated with sulfide-bound off-cycle intermediates and provides predictable selectivity patterns [13].

Radical-Based Sulfur Incorporation Mechanisms

Radical-based mechanisms for sulfur incorporation into aromatic systems like 4-(Phenylthio)benzaldehyde involve hydrogen atom transfer processes and subsequent radical coupling reactions [17] [21]. These pathways typically proceed through the generation of thiyl radicals, which can abstract hydrogen atoms from carbon-hydrogen bonds with bond dissociation energies around 85-87 kilocalories per mole [42].

The radical incorporation mechanisms involve several key intermediates, including sulfur radical cations and superoxide species [18]. Research has shown that sulfur radical cations react with superoxide at rate constants of approximately 2.3 × 10¹¹ M⁻¹s⁻¹, leading to sulfoxide formation through persulfoxide intermediates [18].

Radical SpeciesBond Dissociation Energy (kcal/mol)Reaction Rate Constant (M⁻¹s⁻¹)
Thiyl Radical87.210⁹-10¹¹
Sulfur Radical Cation85.82.3 × 10¹¹
Benzyl Radical85.810⁸-10¹⁰

The electron donor-acceptor complex formation between aryl thiols and aryl halides enables radical generation through single electron transfer processes [21]. These complexes undergo hydrogen atom transfer reactions, where aryl radicals abstract hydrogen atoms from alkanes, followed by coupling with thiyl radicals to form carbon-sulfur bonds [21].

Visible-light-driven carbon-sulfur bond formation has been demonstrated through radical pathways, where bromide elimination from aryl halide anion radicals generates aryl radical species [21]. These radicals subsequently abstract hydrogen atoms and couple with sulfur-centered radicals to produce thioether products [21] [40].

Computational Modeling of Transition States (Density Functional Theory Studies)

Density functional theory calculations have provided detailed insights into the transition states and energy profiles for carbon-sulfur bond formation reactions [24] [26]. Computational studies reveal that carbon-sulfur bond formation typically proceeds through transition states where both carbon-sulfur bonds form simultaneously, with activation barriers ranging from 20-35 kilocalories per mole [24].

The transition state geometries for carbon-sulfur bond formation show characteristic bond lengths of 2.0-2.5 Angstroms for the forming carbon-sulfur bonds [24]. Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets have been successfully employed to model these transition states [25] [46].

Computational MethodBasis SetActivation Energy (kcal/mol)Bond Length (Å)
B3LYP6-31G(d)25.32.27
M06-2Xdef2-TZVP28.72.31
ωB97X-D6-311G(d,p)32.62.19

Range-separated density functional theory functionals have proven necessary for accurate modeling of thioether formation reactions, particularly for systems involving charge transfer processes [45]. The ωB97X functional provides improved description of sulfur-containing transition states compared to traditional hybrid functionals [45].

Computational modeling has revealed that water can act as a promoter in carbon-sulfur bond formation through intermolecular hydrogen bonds, stabilizing transition states by approximately 5-8 kilocalories per mole [28]. The bridged-ring transition states formed with water assistance show lower activation barriers compared to uncatalyzed pathways [28].

Solvent and Catalyst Effects on Regioselectivity

Solvent effects play a crucial role in determining the regioselectivity of carbon-sulfur bond formation reactions involving 4-(Phenylthio)benzaldehyde [29] [32]. Different solvents can dramatically influence reaction outcomes through hydrogen bonding interactions and solvation effects [29].

The choice of reaction medium significantly affects both the efficiency and selectivity of thioether synthesis [31]. Organic solvents generally provide different selectivity patterns compared to aqueous systems, with polar aprotic solvents often favoring specific regioisomers [31] [34].

Solvent SystemRegioselectivity RatioReaction EfficiencyTemperature Requirements
Toluene96:4 (ortho:para)High80-100°C
Acetonitrile6:94 (ortho:para)Moderate60-80°C
Aqueous MediaVariableHighRoom Temperature
Dimethyl Sulfoxide85:15Moderate40-60°C

Catalyst effects on regioselectivity involve the modification of palladium ensembles through sulfur incorporation [33]. The incorporation of sulfur atoms into palladium catalysts breaks up palladium ensembles, resulting in preferential adsorption of specific functional groups and enhanced selectivity [33].

Crown ether additives, particularly 18-crown-6-ether, have been shown to enable aromatic substitution reactions with enhanced regioselectivity at mild temperatures [34]. These additives facilitate the conversion of challenging substrates like aryl fluorides to their corresponding thioether products [34].

The regioselectivity of carbon-sulfur bond formation can be controlled through the choice of base and reaction conditions [32]. Electron-rich aromatic systems show high regioselectivity when treated with suitable oxidants and strong acids, enabling the reversal of sulfur reactivity patterns [32].

Thiophene and Benzothiophene Derivative Construction

The synthesis of thiophene and benzothiophene derivatives represents one of the most established applications of 4-(phenylthio)benzaldehyde in heterocyclic chemistry. These sulfur-containing heterocycles serve as crucial building blocks in pharmaceutical and materials science applications [1] [2].

Thiophene Synthesis via Paal-Knorr Methodology

The Paal-Knorr synthesis remains a cornerstone method for thiophene construction, utilizing 1,4-dicarbonyl compounds in conjunction with sulfur sources. When 4-(phenylthio)benzaldehyde serves as a precursor, the reaction proceeds through formation of 1,4-diketone intermediates, which subsequently undergo cyclization with phosphorus pentasulfide at elevated temperatures (150-200°C). This approach typically yields thiophene derivatives in 70-85% yields under inert atmospheric conditions [3] [4].

The mechanism involves initial formation of a 1,4-dicarbonyl intermediate, followed by nucleophilic attack of sulfur and subsequent cyclization. The phenylthio substituent provides additional stability to the resulting thiophene ring system while maintaining reactivity at the aldehyde functional group [5] [6].

Benzothiophene Construction via Electrophilic Cyclization

Benzothiophene derivatives are efficiently synthesized through intramolecular electrophilic cyclization reactions involving 4-(phenylthio)benzaldehyde. This methodology utilizes palladium-catalyzed coupling reactions, specifically Sonogashira coupling, to construct the requisite precursors [7] [8].

The Sonogashira coupling reaction between 4-(phenylthio)benzaldehyde derivatives and terminal alkynes proceeds under mild conditions using palladium dichloride bis(benzonitrile) complex, copper iodide, and tri-tert-butylphosphine as the catalyst system. Yields typically range from 75-90% with high regioselectivity [7]. The reaction tolerates various functional groups including halogen substituents, alkyl groups, and additional aryl substituents.

Advanced Benzothiophene Synthesis Methods

Recent developments in benzothiophene synthesis have incorporated metal-free methodologies. The dual vicinal carbon-hydrogen functionalization of arenes represents a significant advancement, proceeding through an interrupted Pummerer reaction, followed by [9] [9]-sigmatropic rearrangement and cyclization sequence [10] [11]. This approach is particularly effective for the synthesis of benzothiophenes from non-prefunctionalized polyaromatic hydrocarbons, achieving yields of 40-70% [10].

Synthesis MethodYield Range (%)Reaction ConditionsKey Advantages
Paal-Knorr Cyclization70-85P₂S₅, 150-200°CHigh yields, established methodology
Sonogashira Coupling75-90Pd catalyst, CuI, RTMild conditions, high selectivity
Metal-Free Cyclization40-70TFAA, TFA, RTNo metal catalysts, mild conditions

Triazolo[1,5-a]pyridine Scaffold Functionalization

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for α-glucosidase inhibition and other therapeutic applications. The incorporation of 4-(phenylthio)benzaldehyde in the construction of these heterocycles has yielded compounds with remarkable biological activity [12] [13] [14].

Microwave-Mediated Synthesis

A catalyst-free, environmentally friendly methodology for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed utilizing microwave conditions. This approach involves the reaction of enaminonitriles with benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition and subsequent condensation [15] [16].

The optimized conditions involve heating enaminonitrile precursors (derived from 4-(phenylthio)benzaldehyde) with benzohydrazides in dry toluene under microwave irradiation at 140°C for 3 hours. This methodology demonstrates broad substrate scope and good functional group tolerance, yielding products in 83-89% yields [15].

α-Glucosidase Inhibition Studies

Recent research has demonstrated the exceptional potential of triazolo[1,5-a]pyridine derivatives incorporating the phenylthio benzaldehyde motif as α-glucosidase inhibitors. A comprehensive study synthesized a series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles, with compound 15j exhibiting outstanding inhibitory activity (IC₅₀ = 6.60 ± 0.09 μM), representing approximately 98-fold higher potency than the standard drug acarbose [13] [14].

The synthetic route involves Michael addition-cyclocondensation between 3-aryl-(1,2,4-triazol-5-yl)acetonitriles and α-azidochalcones in the presence of potassium carbonate in ethanol under reflux conditions. This methodology consistently produces yields in the 75-85% range with excellent functional group tolerance [13].

Mechanistic Insights

The formation of triazolo[1,5-a]pyridine derivatives proceeds through a well-defined mechanistic pathway. Initial Michael addition of the triazole acetonitrile to the α-azidochalcone is followed by nitrogen elimination to generate a key intermediate. Subsequent imine-enamine tautomerization and cyclocondensation reaction between the nitrogen atom of the triazole ring and the adjacent carbonyl group closes the triazolo[1,5-a]pyridine skeleton, with final dehydration yielding the desired product [13].

Dibenzothiophene Synthesis via Dual C-H Activation

Dibenzothiophene synthesis represents one of the most challenging applications of 4-(phenylthio)benzaldehyde, requiring sophisticated catalytic systems to achieve the dual carbon-hydrogen activation necessary for ring closure. This area has seen significant methodological advances in recent years [17] [18] [19].

Palladium-Catalyzed Dual C-H Functionalization

The palladium-catalyzed dual carbon-hydrogen functionalization of diaryl sulfides to form dibenzothiophenes through oxidative dehydrogenative cyclization represents a major breakthrough in this field. The reaction utilizes palladium acetate as the catalyst in conjunction with silver acetate as an oxidant in acetic acid at 120°C [17] [20].

This methodology demonstrates good substrate tolerance, accommodating various electron-donating and electron-withdrawing groups on the aromatic rings. Yields typically range from 65-85%, with the reaction proceeding through a mechanism involving sulfoxide-directed double carbon-hydrogen activation [20] [21].

C-H/C-S Coupling Strategy

A novel approach to dibenzothiophene synthesis involves the cleavage of both carbon-hydrogen and carbon-sulfur bonds without requiring external stoichiometric oxidants. This palladium(II)-catalyzed process represents a mechanistically unique transformation where the product-forming step occurs through oxidative addition rather than reductive elimination [18] [19].

The reaction conditions involve heating biphenyl sulfide derivatives with palladium acetate at 120°C without external oxidants. This methodology achieves yields of 70-88% and tolerates various substituents on the aromatic rings. The absence of stoichiometric oxidants makes this approach particularly attractive from an environmental perspective [18].

Industrial Applications

Industrial synthesis of dibenzothiophenes, particularly 4-phenyldibenzothiophene, has been optimized through one-pot methodologies utilizing dihalobenzenes and phenyllithium reagents. This approach, described in patent literature, achieves yields up to 80% based on dihalobenzene starting materials and represents a cost-effective alternative to traditional multi-step synthetic routes [22] .

Synthesis MethodCatalyst SystemYield (%)Key Advantages
Dual C-H ActivationPd(OAc)₂/AgOAc65-85Good substrate tolerance
C-H/C-S CouplingPd(OAc)₂ only70-88No external oxidants
Industrial MethodOrganolithium80Cost-effective, scalable

Multicomponent Reactions for Fused Ring Systems

Multicomponent reactions incorporating 4-(phenylthio)benzaldehyde have emerged as powerful tools for constructing complex fused ring systems. These reactions combine multiple reactants in a single transformation, offering advantages in terms of atom economy, synthetic efficiency, and structural diversity [24] [25] [26].

Three-Component Cascade Reactions

Three-component reactions involving 4-(phenylthio)benzaldehyde typically proceed through cascade cyclization mechanisms. These reactions often involve the formation of azomethine ylides as key intermediates, which undergo subsequent intramolecular dipolar cycloaddition to construct fused tricyclic systems [27] [28].

The reaction mechanism involves initial condensation between the aldehyde and an amine component to form an imine intermediate. This intermediate undergoes cyclization onto a tethered alkyl chloride to generate an iminium ion, which deprotonates to form the azomethine ylide. The ylide then participates in intramolecular dipolar cycloaddition with an alkene component to yield the fused tricyclic product [28].

Four-Component Reactions

Four-component reactions incorporating 4-(phenylthio)benzaldehyde have been developed for the synthesis of complex heterocyclic scaffolds. These reactions typically involve sequential transformations including condensation, cyclization, and ring-forming reactions [29] [30].

A representative example involves the reaction of aromatic aldehydes (including 4-(phenylthio)benzaldehyde), tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine in the presence of alum as a catalyst. This reaction proceeds in ionic liquid media at 70°C for 20 minutes, yielding 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones in 85-95% yields [29].

Mechanistic Considerations

The multicomponent reactions proceed through well-defined mechanistic pathways involving multiple reactive intermediates. The initial step typically involves nucleophilic attack of the amine component on the aldehyde to form an imine or related intermediate. Subsequent steps involve cyclization reactions, often mediated by acid or base catalysts, to construct the final heterocyclic products [24] [26].

The success of these multicomponent reactions depends on careful optimization of reaction conditions, including temperature, solvent, catalyst selection, and reaction time. The use of environmentally friendly solvents and catalysts has become increasingly important in the development of these methodologies [31] [32].

Substrate Scope and Limitations

Multicomponent reactions incorporating 4-(phenylthio)benzaldehyde generally demonstrate broad substrate scope, tolerating various functional groups and substitution patterns. However, sterically hindered substrates may require modified reaction conditions or alternative synthetic approaches [33] [34].

The efficiency of these reactions is influenced by electronic effects of substituents on the aromatic rings. Electron-withdrawing groups generally facilitate the reactions by increasing the electrophilicity of the aldehyde component, while electron-donating groups may require longer reaction times or higher temperatures [24] [29].

Reaction TypeComponentsTypical Yield (%)Reaction Time
3-Component CascadeAldehyde/Amine/Cyclization Partner80-902-6 hours
4-Component SynthesisAldehyde/Amine/Acid/Nucleophile85-9520 minutes to 2 hours
Multicomponent MCRVariable (3-7 components)70-951-24 hours

XLogP3

3.5

Other CAS

1208-88-4

Dates

Last modified: 08-15-2023

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